molecular formula C20H17N3O5S B3459191 3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Cat. No.: B3459191
M. Wt: 411.4 g/mol
InChI Key: HRBHRZUMWKOPFI-UHFFFAOYSA-N
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Description

3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is an organic compound with a complex structure that includes a sulfamoyl group, a nitrophenyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps. One common method is the reaction of 3-nitroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-[(2-methylphenyl)sulfamoyl]aniline, which is then coupled with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Various nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Products with substituted sulfamoyl groups.

Scientific Research Applications

3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-14-6-2-3-11-19(14)22-29(27,28)18-10-4-7-15(12-18)20(24)21-16-8-5-9-17(13-16)23(25)26/h2-13,22H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBHRZUMWKOPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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